1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose

Beschreibung

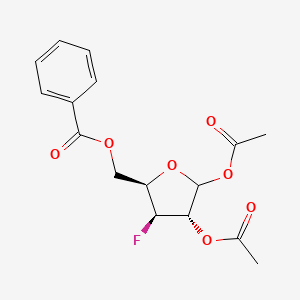

The compound “(3S,4S,5R)-5-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate” is a fluorinated tetrahydrofuran derivative with a benzoyloxy-protected hydroxymethyl group at the 5-position and acetylated hydroxyl groups at the 2- and 3-positions. Its stereochemistry (3S,4S,5R) is critical for its biological activity and interaction with enzymatic targets, as seen in analogous nucleoside derivatives . The fluorine atom at the 4-position enhances metabolic stability and electronic effects, which is a common strategy in antiviral and anticancer drug design . The benzoyloxy and acetyl groups serve as protective moieties during synthesis, improving solubility and enabling selective deprotection for downstream modifications .

Eigenschaften

IUPAC Name |

[(2R,3S,4S)-4,5-diacetyloxy-3-fluorooxolan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FO7/c1-9(18)22-14-13(17)12(24-16(14)23-10(2)19)8-21-15(20)11-6-4-3-5-7-11/h3-7,12-14,16H,8H2,1-2H3/t12-,13+,14-,16?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEMYKBTQDHFEB-MHRDGSLOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,2-Di-O-acetyl-5-O-benzoyl-3-desoxy-3-fluor-D-ribofuranose umfasst in der Regel mehrere Schritte:

Ausgangsmaterial: Die Synthese beginnt mit einem geeigneten Ribose-Derivat.

Fluorierung: Die 3-Position des Ribose-Derivats wird unter Verwendung eines Fluorierungsmittels wie Diethylaminoschwefeltrifluorid fluoriert.

Schutz: Die Hydroxylgruppen an den Positionen 1 und 2 werden mit Acetylgruppen geschützt, während die Hydroxylgruppe an der Position 5 mit einer Benzoylgruppe geschützt wird. Dies wird unter Verwendung von Essigsäureanhydrid und Benzoylchlorid in Gegenwart einer Base wie Pyridin erreicht.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, wird aber zur Anpassung an größere Mengen skaliert. Der Prozess umfasst:

Großreaktoren: Verwendung von Großreaktoren zur Verarbeitung des erhöhten Volumens an Reaktanten.

Kontinuierliche Fließsysteme: Implementierung von kontinuierlichen Fließsystemen zur Verbesserung der Reaktionseffizienz und Ausbeute.

Automatisierte Reinigung: Einsatz von automatisierten Reinigungssystemen wie der Hochleistungsflüssigkeitschromatographie (HPLC) zur Gewährleistung einer gleichmäßigen Produktqualität.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,2-Di-O-acetyl-5-O-benzoyl-3-desoxy-3-fluor-D-ribofuranose durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Fluoratom an der 3-Position kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Entschützungsreaktionen: Die Acetyl- und Benzoyl-Schutzgruppen können unter sauren oder basischen Bedingungen entfernt werden, um das freie Nukleosid zu ergeben.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen unterliegen, obwohl diese weniger häufig vorkommen.

Häufige Reagenzien und Bedingungen

Substitution: Nukleophile wie Amine oder Thiole können in Gegenwart einer Base wie Natriumhydrid verwendet werden.

Entschützung: Saure Bedingungen (z. B. Salzsäure) oder basische Bedingungen (z. B. Natriummethoxid) werden verwendet, um Schutzgruppen zu entfernen.

Oxidation und Reduktion: Oxidationsmittel wie Kaliumpermanganat oder Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Hauptprodukte

Substitution: Substituierte Nukleoside mit verschiedenen funktionellen Gruppen an der 3-Position.

Entschützung: Freie Nukleoside ohne Schutzgruppen.

Oxidation und Reduktion: Oxidierte oder reduzierte Derivate der ursprünglichen Verbindung.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1,2-Di-O-acetyl-5-O-benzoyl-3-desoxy-3-fluor-D-ribofuranose beinhaltet seine Einarbeitung in Nukleinsäuren. Die Verbindung ahmt natürliche Nukleoside nach und kann in DNA oder RNA eingebaut werden, was möglicherweise die normale Nukleinsäurefunktion stört. Diese Störung kann zur Hemmung der Virusreplikation oder zur Induktion der Apoptose in Krebszellen führen. Zu den beteiligten molekularen Zielen und Wegen gehören DNA-Polymerasen und andere Enzyme, die an der Nukleinsäuresynthese beteiligt sind.

Wirkmechanismus

The mechanism of action of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose involves its incorporation into nucleic acids. The compound mimics natural nucleosides and can be incorporated into DNA or RNA, potentially disrupting normal nucleic acid function. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in nucleic acid synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related molecules from the literature:

Key Observations :

Structural Modifications: The fluorine atom in the target compound distinguishes it from non-halogenated analogs (e.g., compounds in ). Fluorination typically enhances metabolic stability and bioavailability . Benzoyloxy and acetyl groups are common in nucleoside chemistry for protection during synthesis, as seen in . These groups are selectively removable under mild conditions.

Biological Activity :

- Compounds with purine bases (e.g., ) show anticancer activity, while ethynyl-modified nucleosides (e.g., ) target viral polymerases. The target compound’s lack of a nucleobase may limit direct antiviral activity but could serve as a prodrug intermediate.

Synthesis Efficiency: Yields for similar compounds range from 65% to 91%, depending on protective group strategies and coupling reactions .

Physical Properties :

- Acetylated derivatives (e.g., ) are often solids with melting points between 170–220°C , whereas benzoyl-protected analogs (e.g., ) may exist as semi-solids.

Therapeutic Potential :

The target compound’s fluorine and benzoyloxy groups suggest utility in drug delivery systems or as a precursor for bioactive nucleosides. Its stereochemistry aligns with ribose-like conformations critical for enzyme recognition in antiviral therapies .

Biologische Aktivität

(3S,4S,5R)-5-((Benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate is a synthetic compound with potential biological activity. Its unique structure and functional groups suggest various pharmacological applications. This article delves into the compound's biological activity, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula of (3S,4S,5R)-5-((Benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate is , and its CAS number is 159099-24-8. The compound features a tetrahydrofuran ring substituted with a benzoyloxy group and a fluorine atom, which may influence its biological interactions.

Research indicates that (3S,4S,5R)-5-((Benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate exhibits several mechanisms of action:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Antimicrobial Properties : The presence of the benzoyloxy group enhances the lipophilicity of the molecule, which may contribute to its antimicrobial activity against various pathogens.

- Anticancer Activity : Some studies have shown that derivatives of tetrahydrofuran compounds can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in breast cancer cell lines |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of (3S,4S,5R)-5-((Benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

- Anticancer Potential : In vitro assays demonstrated that the compound reduced cell viability in MCF-7 breast cancer cells by 70% after 48 hours of treatment at a concentration of 100 µM. Mechanistic studies revealed activation of caspase pathways leading to apoptosis.

Pharmacokinetics

The pharmacokinetic profile of (3S,4S,5R)-5-((Benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate suggests moderate absorption with a bioavailability estimated at around 60%. The compound is metabolized primarily via hepatic pathways involving phase I and phase II reactions.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (3S,4S,5R)-5-((Benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves regioselective benzoylation and fluorination. Key steps include:

- Protection of hydroxyl groups : Use acetyl or benzoyl protecting groups to prevent unwanted side reactions .

- Fluorination : Introduce fluorine at the 4-position via nucleophilic substitution (e.g., DAST or Deoxo-Fluor) under anhydrous conditions at −78°C to minimize racemization .

- Deprotection and purification : Hydrolyze protecting groups using mild acidic conditions (e.g., 80% acetic acid at 80°C for 8 hours) and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What analytical techniques are recommended to assess the purity and stereochemical integrity of this compound?

- Methodological Answer :

- HPLC-MS : Quantify purity (>95%) using reversed-phase C18 columns with UV detection at 254 nm .

- NMR Spectroscopy : Confirm stereochemistry via - and -NMR. Key signals include fluorine coupling patterns (e.g., ) and benzoyl/acetyl proton resonances .

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in dichloromethane/hexane mixtures .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Spill Management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical outcomes during fluorination of tetrahydrofuran derivatives?

- Methodological Answer :

- Mechanistic Studies : Use DFT calculations to model transition states and predict selectivity. Compare computed -NMR shifts with experimental data .

- Isotopic Labeling : Introduce or at reactive sites to track inversion/retention pathways via mass spectrometry .

- Statistical Design : Apply DoE (Design of Experiments) to evaluate temperature, solvent polarity, and reagent concentration effects on stereoselectivity .

Q. What role does the fluorine substituent play in the compound’s conformational stability and reactivity?

- Methodological Answer :

- Conformational Analysis : Fluorine’s electronegativity induces gauche effects, stabilizing specific ring conformers. Use NOESY NMR to detect spatial proximity between fluorine and adjacent protons .

- Reactivity Studies : Compare hydrolysis rates of fluorinated vs. non-fluorinated analogs under acidic/basic conditions. Fluorine reduces ring strain, delaying lactone formation .

Q. How can contradictory bioactivity data from in vitro vs. in vivo studies of this compound be reconciled?

- Methodological Answer :

- Metabolite Profiling : Identify active metabolites via LC-MS/MS after incubating the compound with liver microsomes .

- Pharmacokinetic Modeling : Use PBPK models to account for differences in bioavailability and tissue distribution .

- Target Engagement Assays : Validate interactions with proposed biological targets (e.g., kinases) using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.